2-(4-Fluorophenoxy)ethanesulfonyl chloride
Overview
Description
2-(4-Fluorophenoxy)ethanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenoxy group attached to an ethanesulfonyl chloride moiety. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 4-fluorophenol with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluorophenol+Ethanesulfonyl chloride→2-(4-Fluorophenoxy)ethanesulfonyl chloride+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually conducted in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent hydrolysis
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Sulfonyl fluorides: Formed by reduction
Scientific Research Applications
2-(4-Fluorophenoxy)ethanesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal chemistry: In the development of new drugs, particularly those targeting enzymes and receptors.
Material science: In the preparation of functionalized polymers and materials with specific properties.
Biological research: As a tool for modifying biomolecules and studying their functions
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)ethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is utilized in various applications, such as the synthesis of sulfonamide drugs, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethanesulfonyl chloride
- 2-(3-Fluorophenyl)ethanesulfonyl chloride
- 2-(2-Fluorophenyl)ethanesulfonyl chloride
Uniqueness
2-(4-Fluorophenoxy)ethanesulfonyl chloride is unique due to the presence of the fluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with unique biological activities and material properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMGRHCUYOATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679765 | |
Record name | 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018548-27-0 | |
Record name | 2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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